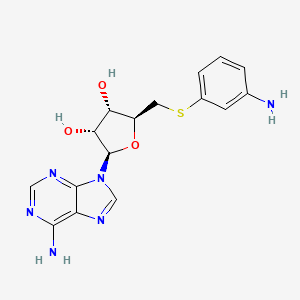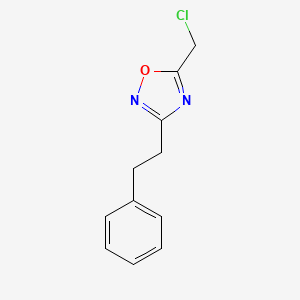
5-(Chloromethyl)-3-(2-phenylethyl)-1,2,4-oxadiazole
Übersicht
Beschreibung
5-(Chloromethyl)-3-(2-phenylethyl)-1,2,4-oxadiazole (CM-PEOX) is an organic compound belonging to the heterocyclic family of oxadiazoles. It is a five-membered ring system with a nitrogen atom at the center and four carbon atoms at the periphery. CM-PEOX has been studied extensively for its potential applications in the synthesis of organic compounds and in the development of pharmaceuticals. It has been used as a catalyst in various reactions and has been identified as a potential therapeutic agent for various diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
5-(Chloromethyl)-3-(2-phenylethyl)-1,2,4-oxadiazole and its derivatives are explored for their unique properties in synthesis and characterization studies. For instance, the synthesis of difluoromethylene-containing 1,2,4-oxadiazole compounds involves reactions with various unsaturated compounds, showcasing the versatility of 1,2,4-oxadiazoles in producing a wide range of chemical structures with potential applications in material science and medicinal chemistry (Yang et al., 2007). Additionally, the preparation of ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate as a building block in medicinal chemistry highlights its role in generating bifunctional 1,2,4-oxadiazole derivatives for integration into biologically relevant molecules (Jakopin, 2018).
Applications in Material Science
The role of 1,2,4-oxadiazole derivatives in material science is significant, especially in the development of novel materials with desirable optical and electronic properties. For example, new fluorinated poly(1,3,4-oxadiazole-ether-imide)s exhibit high thermal stability and good solubility in polar organic solvents, making them suitable for various applications in the field of polymers and coatings (Hamciuc et al., 2005). Similarly, novel polyphenylenes containing phenol-substituted oxadiazole moieties as fluorescent chemosensors for fluoride ion demonstrate the application of 1,2,4-oxadiazoles in developing sensitive and selective sensory materials (Zhou et al., 2005).
Biological and Medicinal Chemistry
In the realm of medicinal chemistry, 1,2,4-oxadiazoles are investigated for their potential as bioactive molecules. The discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as new series of apoptosis inducers and potential anticancer agents reveal the biological significance of these compounds in cancer therapy (Zhang et al., 2005). Additionally, the design, synthesis, characterization, and antibacterial activity of {5-chloro-2-[(3-substitutedphenyl-1,2,4-oxadiazol-5-yl)-methoxy]-phenyl}-(phenyl)-methanones highlight the antimicrobial potential of 1,2,4-oxadiazole derivatives (Rai et al., 2010).
Eigenschaften
IUPAC Name |
5-(chloromethyl)-3-(2-phenylethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c12-8-11-13-10(14-15-11)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHDFTJXQLEORO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NOC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-3-(2-phenylethyl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



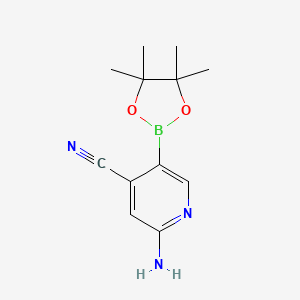

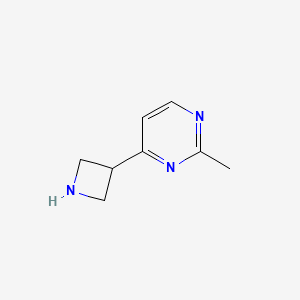

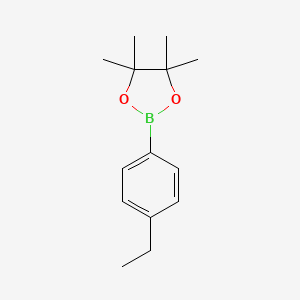
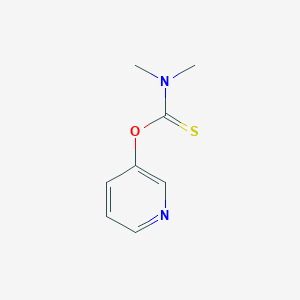
![8-Bromo-3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one](/img/structure/B1526738.png)

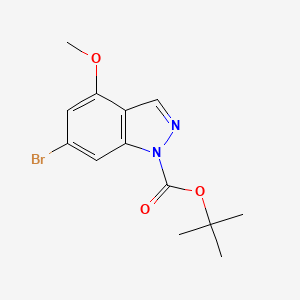

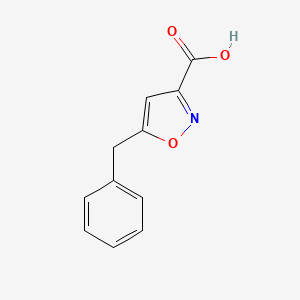
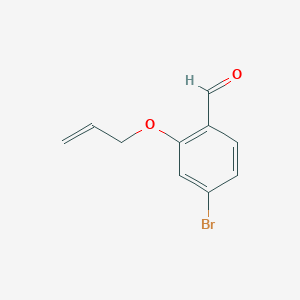
![1-(1H-Pyrrolo[2,3-B]pyridin-4-YL)ethanone](/img/structure/B1526744.png)
